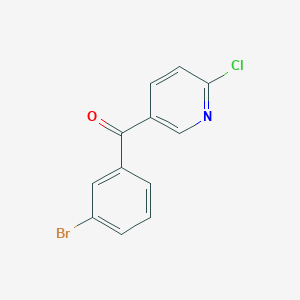

5-(3-Bromobenzoyl)-2-chloropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

(3-bromophenyl)-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO/c13-10-3-1-2-8(6-10)12(16)9-4-5-11(14)15-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGVBAVHXNRWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Pyridine Chemistry

Halogenated pyridines are a cornerstone in the synthesis of a wide array of chemical compounds, including pharmaceuticals and agrochemicals. nih.gov The presence of halogen atoms, such as chlorine and bromine, on the pyridine (B92270) ring dramatically influences its chemical reactivity. The pyridine ring itself is electron-deficient, a characteristic that is further intensified by the electron-withdrawing nature of halogens. nih.gov This electronic property makes the ring susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). nih.gov

The introduction of halogens provides strategic points for further chemical modifications. nih.gov For instance, the carbon-halogen bond can be readily transformed through various cross-coupling reactions, allowing for the attachment of a wide range of other functional groups. nih.gov This versatility is a key reason why halogenated pyridines are considered crucial building blocks in the design and synthesis of new molecules with desired properties. nih.govresearchgate.net The specific placement of different halogens, as seen in 5-(3-Bromobenzoyl)-2-chloropyridine, offers the potential for selective reactions, where one halogen can be targeted for substitution while the other remains intact, enabling intricate molecular construction.

Significance of Benzoyl Substituted Pyridine Frameworks in Organic Synthesis

The benzoyl-substituted pyridine (B92270) framework is a recurring structural motif in a multitude of organic compounds with diverse applications. The benzoyl group, an aromatic ketone, can significantly influence the electronic and steric properties of the pyridine ring, thereby modulating its reactivity and biological activity.

In the field of organic synthesis, these frameworks serve as versatile intermediates. The ketone functionality of the benzoyl group can undergo a variety of chemical transformations, such as reduction to an alcohol, conversion to an amine through reductive amination, or participation in condensation reactions. Furthermore, the aromatic ring of the benzoyl group can be further functionalized through electrophilic substitution reactions.

The combination of a pyridine ring and a benzoyl moiety is of particular interest in medicinal chemistry. Pyridine-containing compounds are prevalent in numerous FDA-approved drugs and play a significant role in various biological processes. nih.govresearchgate.net The benzoyl group can act as a key interacting element with biological targets, such as enzymes and receptors. The ability to modify both the pyridine and the benzoyl portions of the molecule allows for the fine-tuning of its pharmacological profile.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the connectivity and chemical environment of atoms.

In the ¹H NMR spectrum of 5-(3-Bromobenzoyl)-2-chloropyridine, each proton in the molecule gives rise to a signal, the chemical shift (δ) of which is dependent on its local electronic environment. The protons on the two aromatic rings—the 2-chloropyridine (B119429) and the 3-bromobenzoyl moieties—will appear in the aromatic region, typically between 7.0 and 9.0 ppm.

The protons of the 2-chloropyridine ring are expected to show distinct signals. For a related compound, 2-chloropyridine, the proton signals appear at approximately δ 8.39 (H6), 7.64 (H4), 7.32 (H5), and 7.23 (H3). chemicalbook.com For 5-bromo-2-chloropyridine (B1630664), the protons resonate at δ 8.31 (d, J=2.5 Hz, H6), 7.82 (dd, J=8.5, 2.5 Hz, H4), and 7.35 (d, J=8.5 Hz, H3). The presence of the electron-withdrawing benzoyl group at the 5-position will further shift these signals downfield.

The protons on the 3-bromophenyl ring will also exhibit characteristic shifts and coupling patterns. The bromine atom and the carbonyl group influence the electron density and thus the chemical shifts of the four protons on this ring. The expected signals would be complex, likely appearing as multiplets due to spin-spin coupling between adjacent protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine (B92270) H-3 | ~7.5 - 7.7 | d | ~8.5 |

| Pyridine H-4 | ~8.0 - 8.2 | dd | ~8.5, 2.5 |

| Pyridine H-6 | ~8.8 - 9.0 | d | ~2.5 |

| Bromophenyl H-2' | ~7.8 - 8.0 | t | ~1.8 |

| Bromophenyl H-4' | ~7.7 - 7.9 | ddd | ~8.0, 2.0, 1.0 |

| Bromophenyl H-5' | ~7.4 - 7.6 | t | ~8.0 |

| Bromophenyl H-6' | ~7.7 - 7.9 | ddd | ~8.0, 2.0, 1.0 |

Note: The data presented are predicted values based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In this compound, a total of 12 signals are expected (5 for the pyridine ring and 6 for the benzoyl ring, plus the carbonyl carbon).

The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of 180-200 ppm. The carbons of the aromatic rings will resonate between 120 and 155 ppm. The carbons directly attached to the electronegative chlorine (C2) and nitrogen atoms in the pyridine ring will be shifted downfield. Similarly, the carbon attached to the bromine atom (C3') will be influenced by the halogen. For comparison, the carbon signals for 2-chloropyridine appear at δ 150.2 (C2), 147.1 (C6), 139.0 (C4), 124.4 (C5), and 122.8 (C3). chemicalbook.com For 5-bromo-2-chloropyridine, the signals are at δ 151.7 (C2), 150.8 (C6), 141.8 (C4), 125.0 (C3), and 121.3 (C5). chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~185 - 195 |

| Pyridine C-2 | ~152 - 155 |

| Pyridine C-3 | ~125 - 128 |

| Pyridine C-4 | ~140 - 143 |

| Pyridine C-5 | ~135 - 138 |

| Pyridine C-6 | ~151 - 154 |

| Benzoyl C-1' | ~138 - 141 |

| Benzoyl C-2' | ~130 - 133 |

| Benzoyl C-3' (C-Br) | ~122 - 125 |

| Benzoyl C-4' | ~135 - 138 |

| Benzoyl C-5' | ~128 - 131 |

| Benzoyl C-6' | ~130 - 133 |

Note: The data presented are predicted values based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the pyridine and benzoyl rings, helping to trace the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate the proton signals with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). For instance, an HMBC experiment would show a correlation between the pyridine H-4 and H-6 protons and the carbonyl carbon, confirming the position of the benzoyl group on the pyridine ring. These advanced techniques are indispensable for confirming the substitution pattern of complex aromatic systems.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For diaryl ketones, this band typically appears in the region of 1650-1680 cm⁻¹. For a structurally related compound, (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone, the C=O stretch is noted to be around 1680–1700 cm⁻¹.

Other key absorptions would include the C-Cl and C-Br stretching vibrations, which are expected in the fingerprint region below 800 cm⁻¹. The spectrum for 5-bromo-2-chloropyridine shows characteristic peaks that can be used for comparison. chemicalbook.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1660 - 1685 | Strong |

| Aromatic C=C Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-Cl Stretch | ~700 - 800 | Medium-Strong |

| C-Br Stretch | ~500 - 600 | Medium-Strong |

Note: The data presented are predicted values based on the analysis of structurally similar compounds and established spectroscopic correlations. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass.

The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these isotopic patterns would lead to a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens, which is a key signature in its mass spectrum.

Fragmentation in the mass spectrometer would likely occur at the carbonyl group and the bonds connecting the phenyl and pyridine rings. Common fragmentation pathways would involve the loss of the bromine atom, the chlorine atom, the carbonyl group (as CO), and cleavage of the benzoyl or pyridine moieties. Analysis of the mass-to-charge ratio (m/z) of these fragments would provide valuable information for confirming the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing conjugated systems and chromophores, such as the aromatic rings and the carbonyl group in this compound.

The UV-Vis spectrum of this compound would be expected to exhibit absorption bands characteristic of its constituent aromatic systems. The benzoyl and chloropyridine rings contain π-electrons that can be excited to higher energy levels. The spectrum would likely show π → π* transitions, which are typically intense, and potentially n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms, which are generally weaker. The exact position and intensity of these absorption maxima (λmax) would be influenced by the substitution pattern and the electronic effects of the bromine and chlorine atoms.

X-ray Diffraction Crystallography

X-ray diffraction crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of the atoms can be determined.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For a molecule like 5-(3-Bromobenzoyl)-2-chloropyridine, DFT calculations, typically employing functionals such as B3LYP with basis sets like 6-311++G(d,p), can provide a detailed understanding of its fundamental characteristics.

The first step in a DFT study is the geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface). For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

The optimized structure would likely exhibit a non-planar arrangement due to the steric hindrance and electronic repulsion between the pyridine (B92270) and benzoyl rings. The dihedral angle between the plane of the pyridine ring and the plane of the bromobenzoyl group would be a key parameter. The presence of the halogen atoms (chlorine and bromine) and the carbonyl group influences the electron distribution and, consequently, the geometry of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on typical values for similar compounds)

| Parameter | Value |

|---|---|

| C-Cl bond length (Å) | 1.74 |

| C-Br bond length (Å) | 1.91 |

| C=O bond length (Å) | 1.23 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups as specific computational data for this compound is not available in the reviewed literature.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculations provide insights into the vibrational modes of the molecule, which are characteristic of its structural features.

Key vibrational modes for this compound would include the C-Cl stretching frequency, the C-Br stretching frequency, the C=O stretching frequency of the benzoyl group, and various stretching and bending modes of the pyridine and benzene (B151609) rings. The calculated vibrational spectra can be compared with experimental data to validate the computational model.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound (Based on typical values for similar functional groups)

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1680 - 1700 |

| C-Cl Stretch | 700 - 800 |

| C-Br Stretch | 500 - 600 |

| Pyridine Ring Breathing | 990 - 1050 |

Note: The values in this table are illustrative and represent typical vibrational frequencies for the indicated functional groups as specific computational data for this compound is not available in the reviewed literature.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap energy), is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the presence of electron-withdrawing groups (chloro, bromo, and benzoyl) is expected to lower the energies of both the HOMO and LUMO, and influence the magnitude of the band gap. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 3: Illustrative Electronic Properties of this compound (Based on typical values for similar compounds)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

Note: The values in this table are illustrative and represent typical electronic property values for similarly substituted aromatic compounds as specific computational data for this compound is not available in the reviewed literature.

Reaction Mechanism Studies

Theoretical studies can elucidate the pathways and energetics of chemical reactions involving this compound. This includes identifying transition states and intermediates to build a comprehensive picture of the reaction mechanism.

By mapping the potential energy surface of a reaction, computational methods can determine the activation energies and reaction enthalpies. Transition state theory is used to locate the saddle points on the potential energy surface, which correspond to the transition states of the reaction. The geometry and vibrational frequencies of the transition state provide critical information about the reaction mechanism. For instance, in a nucleophilic aromatic substitution reaction at the 2-position of the pyridine ring, the transition state would involve the formation of a Meisenheimer-like intermediate.

Computational chemistry allows for the exploration of different possible reaction pathways. For this compound, several reactions could be of interest, such as nucleophilic aromatic substitution (SNAr) at the C-Cl or C-Br positions, or cross-coupling reactions like the Suzuki or Stille coupling. Theoretical calculations can help predict the regioselectivity of these reactions by comparing the activation barriers for the different possible pathways. For example, studies on related chloropyridines suggest that nucleophilic attack is often favored at the 2-position. The elucidation of these pathways is crucial for designing synthetic routes and understanding the reactivity of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential, respectively.

For this compound, the MEP map is expected to exhibit distinct regions of positive and negative potential, dictated by the electronegativity and resonance effects of the substituent groups.

Negative Potential Regions: The most significant negative potential (red to yellow regions) is anticipated to be localized around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. The lone pair of electrons on the nitrogen atom creates a region of high electron density, making it a primary site for protonation and interaction with electrophiles. Similarly, the carbonyl oxygen, with its lone pairs, represents another key nucleophilic center. Studies on chlorinated pyridines have shown that halogen substitution can influence the electron distribution within the ring, but the nitrogen atom generally retains its character as a significant negative potential site nih.gov.

Positive Potential Regions: Regions of positive potential (blue) are expected to be located on the hydrogen atoms of the pyridine and benzene rings. Furthermore, the presence of the electron-withdrawing chloro and bromo substituents, as well as the carbonyl group, will create positive potential on the adjacent carbon atoms. The carbon atom of the carbonyl group, in particular, will be highly electron-deficient and thus a prime target for nucleophilic attack.

Halogen Atoms: The electrostatic potential around the chlorine and bromine atoms is more complex. While halogens are electronegative, they can also exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-X bond axis. This positive region can participate in halogen bonding, a type of non-covalent interaction.

Illustrative Data Table for Predicted MEP of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Pyridine Nitrogen Atom | Highly Negative | Red | Susceptible to Electrophilic Attack / Protonation |

| Carbonyl Oxygen Atom | Highly Negative | Red | Susceptible to Electrophilic Attack / Hydrogen Bonding |

| Carbonyl Carbon Atom | Highly Positive | Blue | Susceptible to Nucleophilic Attack |

| Hydrogen Atoms | Positive | Blue | Potential for Hydrogen Bonding |

| Aromatic Rings | Generally Neutral to Slightly Negative | Green / Yellow | π-π Stacking Interactions |

| Chlorine and Bromine Atoms | Anisotropic (Negative belt, Positive σ-hole) | Varies | Halogen Bonding and Electrostatic Interactions |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular delocalization of electron density. This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.

In the case of this compound, NBO analysis would reveal the nature of the covalent bonds and the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

Lewis Structure and Hybridization: The NBO analysis would confirm the Lewis structure of the molecule, with localized σ and π bonds for the aromatic rings and the carbonyl group. It would also provide information on the hybridization of the atomic orbitals involved in these bonds. For instance, the carbon and nitrogen atoms of the pyridine and benzene rings would exhibit sp² hybridization, while the carbonyl carbon would also be sp² hybridized.

Influence of Substituents: The electron-withdrawing nature of the chloro, bromo, and benzoyl groups will influence the electron density distribution within the pyridine ring. NBO analysis would quantify this effect by showing a decrease in the occupancy of the π orbitals of the pyridine ring compared to unsubstituted pyridine. The analysis of chlorinated pyridines has demonstrated the impact of halogen substitution on intramolecular charge delocalization and ring bond strength nih.gov.

Illustrative Data Table for Predicted NBO Analysis of this compound

| Donor NBO (Occupancy) | Acceptor NBO | E(2) (kcal/mol) - Predicted Magnitude | Interaction Type |

| LP(1) N | π(C-C) of Pyridine Ring | Moderate | Lone Pair Delocalization |

| LP(2) O | π(C=O) | High | Resonance Stabilization of Carbonyl |

| LP(2) O | π(C-C) of Benzene Ring | Moderate | Resonance Interaction |

| π(C=C) of Pyridine Ring | π(C=O) | Low to Moderate | Conjugation Effect |

| π(C=C) of Benzene Ring | π(C=O) | Moderate | Conjugation Effect |

| LP(3) Cl | σ(C-C) of Pyridine Ring | Low | Hyperconjugation |

| LP(3) Br | σ*(C-C) of Benzene Ring | Low | Hyperconjugation |

Advanced Applications in Organic Synthesis As Intermediates

Precursor for Complex Heterocyclic Systems

The compound serves as a starting point for the synthesis of various fused heterocyclic systems, leveraging its pre-configured arrangement of aromatic rings and reactive functional groups.

Azafluorenones are a class of polycyclic aromatic compounds containing a nitrogen atom within the fluorenone core, which are of interest in materials science and medicinal chemistry. While direct synthesis of azafluorenones from 5-(3-Bromobenzoyl)-2-chloropyridine has not been extensively documented, a plausible route involves an intramolecular cyclization. Theoretically, a palladium-catalyzed intramolecular C-H arylation could be envisioned, where the pyridine (B92270) ring couples with the bromophenyl ring to form the fused tricyclic system. This type of transformation is a known method for creating fluorenone-like structures.

Indolizines are bicyclic aromatic N-fused heterocycles that form the core of various biologically active compounds. researchgate.net The synthesis of indolizines can often be achieved through reactions involving pyridinium (B92312) ylides. wikipedia.orgnih.gov this compound can theoretically serve as a precursor for indolizine (B1195054) synthesis. The initial step would involve the quaternization of the pyridine nitrogen, followed by deprotonation of an adjacent carbon to form a pyridinium ylide. This ylide can then undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an activated alkene or alkyne, to construct the five-membered pyrrole (B145914) ring fused to the pyridine. wikipedia.orgnih.govslideshare.netnih.gov The resulting indolizine scaffold would bear the 3-bromobenzoyl moiety, offering a handle for further functionalization.

The chromenoindeno[2,1-e]pyridine skeleton is a complex, polycyclic heterocyclic system. The synthesis of this specific and intricate structure from this compound is not described in available scientific literature and would likely necessitate a highly specialized, multi-step synthetic sequence for which this compound may not be an ideal starting precursor. The construction of such complex fused systems typically relies on tailored multi-component reactions or cascade cyclizations from specifically designed acyclic or simpler cyclic precursors. nih.gov

Role in Scaffold Diversity Generation

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.orgnih.gov this compound is an exemplary substrate for DOS due to the presence of two chemically distinct carbon-halogen bonds that can be functionalized selectively.

The 2-chloro group on the pyridine ring and the 3-bromo group on the phenyl ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions, allowing for sequential and regioselective modifications. This orthogonal reactivity enables the generation of large libraries of compounds from a single starting material by varying the coupling partners at each position. For instance, a Suzuki coupling could be performed at the more reactive C-Br bond, followed by a Buchwald-Hartwig amination at the C-Cl bond, or vice versa, with different building blocks used in each step. nih.gov This approach rapidly generates significant molecular diversity around a central core structure.

Table 1: Potential Diversification of this compound in Diversity-Oriented Synthesis

| Diversification Point | Reaction Type | Potential Coupling Partners |

|---|---|---|

| C-Br on Benzoyl Ring | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Alkylboronic Acids |

| Sonogashira Coupling | Terminal Alkynes | |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides | |

| Stille Coupling | Organostannanes | |

| C-Cl on Pyridine Ring | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines | |

| Nucleophilic Aromatic Sub. (SNAr) | Alkoxides, Thiolates, Amines | |

| Carbonyl Group | Wittig Reaction | Phosphonium Ylides (to form alkenes) |

| Reductive Amination | Amines (with a reducing agent) | |

| Reduction | Hydride Reagents (to form alcohol) |

Intermediate for Functionalized Pyridine Architectures

Beyond its use in DOS, this compound is a crucial intermediate for creating highly functionalized, single-target pyridine derivatives. The ability to selectively manipulate the two halogen atoms is key to its utility. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose.

The 2-chloro position is readily displaced via nucleophilic aromatic substitution (SNAr) by various nucleophiles or can participate in a range of cross-coupling reactions. wikipedia.org For example, Suzuki-Miyaura reactions can introduce new aryl or heteroaryl groups, Buchwald-Hartwig amination can install amines, and Sonogashira coupling can append alkyne moieties. nih.govnih.govorganic-chemistry.org Similarly, the bromo group on the benzoyl ring can undergo these same transformations, often under different catalytic conditions, allowing for a controlled, stepwise assembly of complex pyridine-based molecules. researchgate.net This dual reactivity allows for the synthesis of molecules with precisely tailored electronic and steric properties for applications in medicinal chemistry and materials science.

Table 2: Regioselective Cross-Coupling Reactions for Functionalization

| Position | Reaction | Reagents/Catalyst (Example) | Resulting Structure |

|---|---|---|---|

| Pyridine C2-Cl | Suzuki-Miyaura | R-B(OH)₂, Pd(PPh₃)₄, Base | 2-Aryl/Alkyl-5-(3-bromobenzoyl)pyridine |

| Pyridine C2-Cl | Buchwald-Hartwig | R₂NH, Pd catalyst, Ligand, Base | 2-(Amino)-5-(3-bromobenzoyl)pyridine |

| Benzene (B151609) C3-Br | Sonogashira | R-C≡CH, Pd/Cu catalyst, Base | 5-(3-Alkynylbenzoyl)-2-chloropyridine |

| Benzene C3-Br | Suzuki-Miyaura | R-B(OH)₂, Pd(PPh₃)₄, Base | 5-(3-Aryl/Alkylbenzoyl)-2-chloropyridine |

Future Perspectives and Emerging Research Avenues

Innovations in Stereoselective Synthetic Methodologies

The prochiral ketone at the core of 5-(3-Bromobenzoyl)-2-chloropyridine presents a prime target for stereoselective reduction to form chiral secondary alcohols. tandfonline.com The development of such chiral diarylmethanol derivatives is a significant area of interest, as the introduction of a stereocenter can profoundly influence the biological activity of a molecule.

Recent advances in the asymmetric reduction of prochiral ketones offer a powerful toolkit for this purpose. rsc.org Organocatalysis, in particular, has emerged as a pivotal strategy, with several classes of catalysts showing promise for achieving high enantioselectivity. rsc.org These include oxazaborolidines, hydroxyamides, and catalysts based on BINOL, ionic liquids, phosphoric acid, and thiourea-amine scaffolds. rsc.org For instance, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst with borane, is a well-established method for the enantioselective reduction of ketones. wikipedia.org The application of such methods to this compound could yield either the (R) or (S) alcohol enantiomer with high purity, depending on the catalyst configuration.

Biocatalysis offers another green and highly selective alternative. nih.gov The use of whole-cell catalysts, such as Lactobacillus senmaizukei, or isolated enzymes like carbonyl reductases from organisms such as Bacillus sp., has demonstrated remarkable success in the asymmetric reduction of various aromatic and heteroaromatic ketones. tandfonline.comrsc.org These biocatalysts can produce optically active alcohols with excellent conversion rates and enantiomeric excess, often under mild reaction conditions. tandfonline.com The substrate tolerance of these enzymes suggests they could be successfully applied to the reduction of this compound. rsc.org

Furthermore, the asymmetric arylation of aldehydes represents another powerful strategy to construct chiral diarylmethanols. acs.org While this would involve a different synthetic route than the direct reduction of the target ketone, it highlights the expanding repertoire of reactions available for creating chiral precursors. Catalysis by novel γ-amino thiols, for example, has been shown to produce diarylmethanols with exceptionally high enantiomeric excess (95% to >99.5% ee). acs.org The development of chiral triarylmethanes through asymmetric Friedel-Crafts reactions and other organocatalytic additions further underscores the trend toward precise spatial control in complex molecule synthesis. oaepublish.com

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The synthesis and derivatization of this compound and its analogues are set to be revolutionized by the integration of flow chemistry and automation. nih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, precise control over reaction parameters, and the ability to scale up production without extensive re-optimization. nih.govacs.org

For library generation in drug discovery, automated flow chemistry systems can efficiently synthesize a wide array of derivatives by systematically varying reactants and conditions. nih.gov This approach is particularly well-suited for exploring the chemical space around the this compound core. For example, by pumping solutions of various boronic acids or amines through a heated reactor containing the parent compound and a suitable catalyst, a library of cross-coupled products could be rapidly generated for screening. The Bohlmann-Rahtz pyridine (B92270) synthesis has been successfully adapted to flow conditions, demonstrating the feasibility of constructing pyridine rings in continuous systems. interchim.fr Similarly, the synthesis of other heterocycles like pyrazoles and pyrazolopyrimidinones has been significantly accelerated using flow chemistry, reducing reaction times from hours to minutes. mdpi.com

Flow chemistry also enables the use of hazardous reagents or extreme reaction conditions with greater safety. researchgate.net Highly exothermic reactions can be managed effectively due to the high surface-area-to-volume ratio of microreactors, which allows for efficient heat dissipation. acs.org This could be advantageous for certain transformations of this compound, such as nitration or other electrophilic aromatic substitutions that require careful temperature control. Furthermore, multistep syntheses can be "telescoped" by linking multiple flow reactors, eliminating the need for intermediate workup and purification steps, which streamlines the entire process and reduces waste. acs.org

Advanced Computational Modeling for Reactivity Prediction and Compound Design

Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity of molecules like this compound and for the rational design of new derivatives. ias.ac.in DFT calculations can provide deep insights into the electronic structure, orbital energies (HOMO-LUMO), and molecular electrostatic potential of the compound. ias.ac.indntb.gov.ua

This information is crucial for predicting the regioselectivity of chemical reactions. For instance, by calculating the electron density and nucleophilicity at different positions on the pyridine and bromophenyl rings, researchers can anticipate the most likely sites for electrophilic or nucleophilic attack. ias.ac.in DFT studies on substituted pyridines have been used to create nucleophilicity scales and propose new, more reactive organocatalysts. ias.ac.in Similar analyses of this compound could guide its functionalization, for example, in predicting the outcome of cross-coupling reactions at either the 2-chloro or 3-bromo position.

Computational modeling is also vital for understanding reaction mechanisms. researchgate.net By simulating the energy profiles of different reaction pathways, chemists can identify transition states and intermediates, providing a basis for optimizing reaction conditions. For example, modeling the oxidative addition step in a palladium-catalyzed cross-coupling reaction can help explain observed reactivity patterns and guide the selection of the most effective ligand. rsc.org Furthermore, computational tools can be used to design novel derivatives with desired properties. By modeling the interaction of virtual compounds with a biological target, such as an enzyme's active site, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity, accelerating the drug discovery process. rsc.org

Exploration of Novel Catalytic Systems for Efficient Transformations

The two reactive handles on this compound—the aryl bromide and the 2-chloropyridine (B119429) moiety—make it an ideal substrate for exploring the power of novel catalytic systems for cross-coupling reactions. doabooks.orgnih.gov The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, is a key reaction for modifying this scaffold. youtube.com

Recent advances have produced highly active palladium-based catalysts capable of coupling even challenging substrates like aryl chlorides at low catalyst loadings and under mild conditions. acs.org Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, XPhos) have shown remarkable versatility and functional group tolerance. acs.orgnih.gov Such catalysts could be used to selectively couple the aryl bromide position, or, under more forcing conditions, the less reactive 2-chloropyridine position. acs.org This offers a strategy for sequential functionalization of the molecule.

Beyond palladium, nickel-based catalysts are emerging as a cost-effective and powerful alternative, particularly for the activation of C-Cl bonds. rsc.org While nickel/dppf systems have shown success in coupling 3- and 4-chloropyridines, the coupling of 2-chloropyridines can be inhibited by the formation of inactive catalyst species. rsc.org However, other nickel catalysts, such as those with rigid bathophenanthroline (B157979) ligands, have been specifically developed for the cross-electrophile coupling of 2-chloropyridines with alkyl bromides, opening up new avenues for derivatization. wisc.edu The development of novel catalyst systems that can overcome the current limitations and efficiently catalyze reactions at the 2-chloro position remains a significant area of research. cancer.govnih.gov

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(3-Bromobenzoyl)-2-chloropyridine, and how can reaction conditions be optimized?

- The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, analogous structures (e.g., 5-(4-(Pyridin-2-yloxy)-phenyl)imidazo[1,2-a]pyridine) are synthesized using 2-chloropyridine derivatives and brominated aromatic precursors under palladium-catalyzed cross-coupling conditions . Optimization may involve adjusting reaction temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄). Purity can be enhanced via column chromatography using silica gel and gradient elution (hexane:ethyl acetate) .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., bromobenzoyl and chloropyridine moieties). For example, pyridine protons typically resonate at δ 7.5–8.5 ppm in CDCl₃ .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₁₂H₇BrClNO, expected [M+H]⁺ ≈ 313.93).

- HPLC-PDA: Quantifies purity (>95%) and detects impurities using C18 columns with acetonitrile/water mobile phases .

Q. How should researchers safely handle this compound given its structural similarity to hazardous analogs like 2-chloropyridine?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Structural analogs (e.g., 2-chloropyridine) are known to irritate mucous membranes and require strict exposure controls . Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) provides bond lengths, angles, and torsion angles. For halogenated pyridines, C–Br and C–Cl bonds typically measure ~1.89 Å and ~1.74 Å, respectively. Twinning or disorder in crystals may require iterative refinement and validation via R-factor analysis (<5%) .

Q. What strategies mitigate contradictions in reported synthetic yields or purity levels for this compound?

- Reproducibility Checks: Verify reaction parameters (e.g., stoichiometry, solvent drying) across independent labs.

- Advanced Purification: Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity fractions.

- Impurity Profiling: LC-MS/MS identifies byproducts (e.g., dehalogenated or dimerized species) that may arise from harsh reaction conditions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) calculations (e.g., Gaussian or MOE software) model electron density distributions. The chloropyridine ring’s electron-deficient nature directs nucleophilic attack to the C-2 position, while the bromobenzoyl group stabilizes transition states via resonance. Fukui indices quantify site-specific reactivity .

Q. What role does isotopic labeling (e.g., ²H, ¹³C) play in mechanistic studies of this compound’s degradation pathways?

- Isotopic tracers (e.g., ¹³C-labeled pyridine) track degradation intermediates in environmental or metabolic studies. For instance, ¹H-¹³C HSQC NMR can identify cleavage products in hydrolysis experiments .

Data Contradiction & Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across literature sources?

- Cross-validate with authentic standards or databases (e.g., PubChem, ChemSpider). For example, conflicting δ values for pyridine protons may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Use 2D NMR (COSY, HSQC) to resolve signal overlaps .

Q. What criteria establish the reliability of crystallographic data for this compound?

- Validate using the RCSB Protein Data Bank’s quality metrics:

- R-factor: ≤5% for high-resolution (<1.0 Å) structures.

- Ramachandran plots: Confirm >90% of residues in favored regions for protein co-crystals.

- Twinned data: Use SHELXL’s TWIN/BASF commands to refine .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。